molecular formula C7H11N3O2 B13310808 2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid

2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid

Cat. No.: B13310808
M. Wt: 169.18 g/mol
InChI Key: PWDGDOZSNBBBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a propan-2-yl group and an acetic acid moiety. Triazole derivatives are known for their diverse biological activities and have found applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the “click” chemistry approach. This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand like sodium ascorbate. The reaction proceeds under mild conditions, often at room temperature, and yields the desired triazole product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the cycloaddition reaction, and subsequent purification of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The propan-2-yl group and acetic acid moiety can also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of applications.

    1H-1,2,3-Triazole-4-carboxylic acid: A triazole derivative with a carboxylic acid group at the 4-position.

    1H-1,2,3-Triazole-5-carboxylic acid: Similar to the compound but with a carboxylic acid group at the 5-position.

Uniqueness

2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid is unique due to the presence of the propan-2-yl group and the acetic acid moiety, which confer specific chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its solubility and stability in various environments .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(3-propan-2-yltriazol-4-yl)acetic acid

InChI

InChI=1S/C7H11N3O2/c1-5(2)10-6(3-7(11)12)4-8-9-10/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

PWDGDOZSNBBBDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CN=N1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.